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molecular formula C29H58O10 B1618767 Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol, octadecanoate CAS No. 68130-34-7

Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol, octadecanoate

Cat. No. B1618767
M. Wt: 566.8 g/mol
InChI Key: ZIUHCEIEPOPBCK-UHFFFAOYSA-N
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Patent
US05232967

Procedure details

As in Example A, 76.2 g (0.56 mole) pentaerythritol and 321.3 g (1.19 mole) technical stearic acid were reacted for 2 hours at 200° to 210° C. in the presence of 0.25 g tin powder. After the addition of 71.5 g (0.49 mole) adipic acid and 0.25 g tin powder, the reaction mixture was heated for another 16 hours to 200°-210° C. under a pressure of from 15 to 16 mbar. After the addition of bleaching earth, filtration under pressure at 90° C. and cooling, the pentaerythritol adipate stearate (8:7:17) (material I; 367 g) was present as a yellow-tinged, brittle, wax-like mass (dropping point 55.0° C.; acid number 6.9; saponification number 281.1; hydroxyl number 15.9).
Quantity
76.2 g
Type
reactant
Reaction Step One
Quantity
321.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
71.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].[C:10]([OH:29])(=[O:28])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[Sn].[C:31]([OH:40])(=[O:39])[CH2:32][CH2:33][CH2:34][CH2:35][C:36]([OH:38])=[O:37]>>[C:10]([OH:29])(=[O:28])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[C:31]([OH:40])(=[O:39])[CH2:32][CH2:33][CH2:34][CH2:35][C:36]([OH:38])=[O:37].[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5] |f:4.5.6,^3:29|

Inputs

Step One
Name
Quantity
76.2 g
Type
reactant
Smiles
OCC(CO)(CO)CO
Name
Quantity
321.3 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Name
Quantity
0.25 g
Type
reactant
Smiles
[Sn]
Step Two
Name
Quantity
71.5 g
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Name
Quantity
0.25 g
Type
reactant
Smiles
[Sn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated for another 16 hours to 200°-210° C. under a pressure of from 15 to 16 mbar
Duration
16 h
ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
earth, filtration under pressure at 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
wax-like mass (dropping point 55.0° C.; acid number 6.9; saponification number 281.1; hydroxyl number 15.9)

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O.C(CCCCC(=O)O)(=O)O.OCC(CO)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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